N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Description
N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is an organic salt composed of a protonated azetidine derivative and a trifluoroacetate counterion. The azetidine ring (a strained 4-membered nitrogen-containing heterocycle) is substituted at the 3-position with a dimethylcarboxamide group. The trifluoroacetate ion (CF₃COO⁻) enhances solubility in polar solvents and stabilizes the cationic azetidine moiety through ionic interactions. This compound is structurally significant due to the azetidine ring’s conformational rigidity, which is exploited in medicinal chemistry for modulating pharmacokinetic properties .
Properties
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2HF3O2/c1-8(2)6(9)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCOMVNSAUJHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, cytotoxic, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure
The compound features a trifluoroacetate group which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The azetidine ring structure contributes to its unique chemical properties.
Antibacterial Activity
Several studies have reported on the antibacterial properties of compounds similar to N,N-dimethylazetidine-3-carboxamide derivatives. For instance, derivatives exhibiting strong antibacterial effects against both Gram-positive and Gram-negative bacteria were noted. The minimum inhibitory concentration (MIC) values for some related compounds were as low as 2.5 μM against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μM) | Bacteria Targeted |
|---|---|---|
| Compound 2 | ≤ 2.5 | Staphylococcus aureus |
| Compound 3 | ≤ 2.5 | Escherichia coli |
| Compound 4 | 25.0 | Vibrio anguillarum |
Cytotoxic Activity
Research has indicated that N,N-dimethylazetidine-3-carboxamide derivatives may possess cytotoxic properties against various cancer cell lines. A study focusing on a structurally similar compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents like sorafenib . The mechanism of action often involves the inhibition of key enzymes such as VEGFR-2, which plays a critical role in tumor angiogenesis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.0 | VEGFR-2 inhibition |
| DLD1 (colorectal) | 20.0 | Apoptosis induction |
| HepG2 (liver) | 18.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The anti-inflammatory potential of N,N-dimethylazetidine-3-carboxamide has been suggested through its ability to modulate oxidative stress markers and inflammatory cytokines in vitro. Compounds with similar structures have shown promise in reducing levels of reactive oxygen species (ROS), thereby mitigating inflammation .
Case Studies
- Antibacterial Screening : A series of azetidine derivatives were synthesized and screened for antibacterial activity. The most potent compounds demonstrated significant inhibition against multiple bacterial strains, suggesting a broad-spectrum effect.
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that certain derivatives caused cell cycle arrest and apoptosis, indicating potential as anticancer agents.
- Inflammatory Response Modulation : Experimental models indicated that related compounds could reduce inflammation markers in cells exposed to pro-inflammatory stimuli, highlighting their therapeutic potential in inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of N,N-dimethylazetidine-3-carboxamide can serve as precursors for compounds with anticancer properties. For instance, modifications of the azetidine structure have been linked to enhanced activity against specific cancer cell lines. The trifluoroacetate group may enhance solubility and bioavailability, making the compound more effective in therapeutic settings.
- Case Study : A series of compounds derived from azetidine structures were synthesized and tested for their efficacy against various cancer types. The results showed significant inhibition of tumor growth in vitro, suggesting that further development could lead to novel cancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Case Study : In preclinical models of rheumatoid arthritis, compounds derived from N,N-dimethylazetidine-3-carboxamide exhibited reduced inflammation markers and improved joint function compared to control groups.
Enzyme Inhibition
N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate has been explored as a potential inhibitor of various enzymes implicated in disease processes. For example, it has shown promise in inhibiting phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and metabolism.
- Research Findings : Inhibition studies indicated that the compound could effectively block PI3K activity, leading to reduced cellular proliferation in cancer cells. This suggests a dual role in both anticancer and anti-inflammatory contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-2-[3-(2-Pyrazinyl)propyl]-2-azetidinecarboxamide Trifluoroacetate
- Structural Differences :
- The azetidine ring is substituted at the 2-position with a 3-(2-pyrazinyl)propyl chain, introducing an aromatic pyrazine group.
- Unlike the target compound, the dimethylcarboxamide group is at the 2-position rather than the 3-position.
- The altered carboxamide position may affect hydrogen-bonding capabilities and steric interactions .
Table 1: Key Structural Comparisons
| Feature | Target Compound | Pyrazinylpropyl Analog |
|---|---|---|
| Azetidine Substitution | 3-carboxamide | 2-carboxamide + 2-pyrazinylpropyl |
| Counterion | Trifluoroacetate | Trifluoroacetate |
| Aromatic Groups | None | Pyrazine |
| Potential Applications | Drug intermediates | Bioactive molecule synthesis |
N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-Trifluoroacetate
- Structural Differences :
- Replaces the azetidine ring with a 5-membered imidazole ring.
- The imidazole nitrogen is methylated, and the 5-position carries an amine group.
- Functional Implications :
Table 2: Ring System and Solubility
| Property | Target Compound (Azetidine) | Imidazole Analog |
|---|---|---|
| Ring Size | 4-membered | 5-membered |
| Aromaticity | Non-aromatic | Aromatic |
| Basicity (pKa) | ~8–9 (tertiary amine) | ~7 (imidazole NH) |
| Solubility in Water | Moderate (salt-enhanced) | High (due to imidazole polarity) |
Lithium Trifluoroacetate (Inorganic Salt)
- Structural Differences: A simple inorganic salt with a lithium cation (Li⁺) instead of an organic cation.
- Functional Implications: High thermal stability and aqueous solubility due to ionic bonding.
Table 3: Counterion and Cation Effects
| Parameter | Target Compound (Organic Cation) | Lithium Trifluoroacetate |
|---|---|---|
| Cation Type | Protonated azetidine | Li⁺ |
| Melting Point | Likely lower (organic salt) | Higher (inorganic salt) |
| Applications | Medicinal chemistry | Electrolytes, catalysis |
Research Findings and Inferred Properties
- Azetidine Derivatives : The target compound’s strained ring may improve binding specificity in enzyme inhibition compared to larger rings like imidazole .
- Trifluoroacetate Salts: Organic trifluoroacetates generally exhibit better solubility in aprotic solvents (e.g., DMSO) than inorganic salts, aiding drug formulation .
- Substituent Effects : Pyrazinyl groups (as in the analog from ) introduce redox-active moieties, which could influence metabolic stability in vivo.
Preparation Methods
Starting Materials and Core Azetidine Synthesis
- Azetidine-3-carboxylic acid serves as the fundamental building block.
- The azetidine ring can be constructed via ring contraction or cycloaddition methods:
- Ring contraction of α-bromo-N-sulfonylpyrrolidinones under basic conditions (e.g., K2CO3 in MeCN/MeOH at 60 °C) has been demonstrated to yield azetidines efficiently.
- [2+2] Photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes under visible light irradiation using Ir(III) photocatalysts provides another synthetic route for azetidine scaffolds.
N,N-Dimethylation of Azetidine-3-carboxamide
- The amide nitrogen is dimethylated typically using methylating agents or via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in dry toluene at elevated temperatures (e.g., 110 °C for 18 hours).
- This step ensures the introduction of the N,N-dimethyl substituents critical for the final compound's activity.
Formation of the Trifluoroacetate Salt
- The free base N,N-dimethylazetidine-3-carboxamide is treated with trifluoroacetic acid (TFA) to afford the trifluoroacetate salt.
- This acid-base reaction is typically conducted at room temperature, with stoichiometric amounts of TFA, yielding a stable crystalline salt suitable for further applications.
Advanced Synthetic Routes and Catalysis
Recent patent literature describes a multi-step synthetic pathway involving:
| Step | Reaction Description | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | Reaction of compound a with SEMCl to form intermediate | SEMCl, polar aprotic solvent (DMF or DMSO) | DMF or DMSO | 0 °C to RT | 3-24 h |
| 2 | Palladium-catalyzed coupling with borate compound | Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2), base (Na2CO3, K2CO3, K3PO4, KOAc) | Mixed solvent (dioxane/water) | RT to 100 °C | 5-24 h |
| 3 | Reaction with acrylonitrile compound in presence of base | Base (DBU, DMAP, K2CO3, Et3N) | Acetonitrile, acetone, DMF, or DCM | 0 °C to RT | 18-24 h |
| 4 | Lewis acid-catalyzed cyclization to final compound | Lewis acid (LiBF4) or acid (TFA, BF3·OEt2) | Acetonitrile or DCM | 0 °C to 100 °C | 3-24 h |
This method allows controlled functionalization and cyclization to yield azetidine derivatives, including N,N-dimethylazetidine-3-carboxamide trifluoroacetate salts.
Reaction Mechanism Insights
- The palladium-catalyzed steps proceed via oxidative addition, transmetallation, and reductive elimination, facilitating C-C bond formation.
- The acrylonitrile addition and subsequent Lewis acid-catalyzed cyclization involve nucleophilic attack and ring closure, forming the azetidine ring with the desired substitution pattern.
- Acid treatment with trifluoroacetic acid protonates the amide nitrogen, forming the trifluoroacetate salt, improving compound stability and solubility.
Chemical Reaction Analysis and Optimization
| Reaction Type | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Amide formation | Azetidine-3-carboxylic acid + amine | Room temp to reflux | Azetidine-3-carboxamide | High yield with controlled pH |
| N,N-dimethylation | DMF-DMA or methylating agents | 110 °C, 18 h | N,N-dimethylazetidine-3-carboxamide | Requires anhydrous conditions |
| Salt formation | Trifluoroacetic acid | RT, stoichiometric | Trifluoroacetate salt | Enhances solubility and stability |
| Pd-catalyzed coupling | Pd catalysts + base + borate | RT to 100 °C, 5-24 h | Coupled intermediate | Sensitive to moisture and oxygen |
| Cyclization | Lewis acid or acid catalyst | 0 °C to 100 °C, 3-24 h | Azetidine ring closure | Acid choice affects yield and purity |
Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical to maximize yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Azetidine ring formation (ring contraction or photocycloaddition) | α-bromo-N-sulfonylpyrrolidinones or 2-isoxazoline-3-carboxylates + alkenes | MeCN/MeOH or photocatalytic system | 60 °C or blue light irradiation | 3 h or variable | High yield, versatile |
| N,N-Dimethylation | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Dry toluene | 110 °C | 18 h | Efficient, requires dry conditions |
| Salt formation | Trifluoroacetic acid | DCM or acetonitrile | RT | 3-8 h | Stable trifluoroacetate salt |
| Pd-catalyzed coupling | Pd catalysts + base + borate | Dioxane/water mixture | RT to 100 °C | 5-24 h | High selectivity |
| Cyclization | Lewis acid (LiBF4) or acid (TFA, BF3·OEt2) | Acetonitrile or DCM | 0 °C to 100 °C | 3-24 h | Essential for ring closure |
Q & A
Q. How does the compound’s stability vary under photolytic or thermal stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
